molecular formula C14H18BrFO2 B8173244 1-Bromo-4-(cyclohexylmethoxy)-2-fluoro-5-methoxybenzene

1-Bromo-4-(cyclohexylmethoxy)-2-fluoro-5-methoxybenzene

Cat. No.: B8173244
M. Wt: 317.19 g/mol
InChI Key: AKXBBGXWIOXIKB-UHFFFAOYSA-N
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Description

1-Bromo-4-(cyclohexylmethoxy)-2-fluoro-5-methoxybenzene is an organic compound with the molecular formula C14H18BrFO2. This compound is characterized by the presence of a bromine atom, a cyclohexylmethoxy group, a fluorine atom, and a methoxy group attached to a benzene ring. It is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-Bromo-4-(cyclohexylmethoxy)-2-fluoro-5-methoxybenzene typically involves multiple steps, including halogenation, etherification, and fluorination reactions. One common synthetic route is as follows:

    Halogenation: Starting with a suitable benzene derivative, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to introduce the bromine atom.

    Etherification: The brominated benzene derivative is then reacted with cyclohexylmethanol in the presence of a base such as potassium carbonate to form the cyclohexylmethoxy group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

1-Bromo-4-(cyclohexylmethoxy)-2-fluoro-5-methoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of substituted derivatives.

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, such as the reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Elimination: The compound can undergo elimination reactions to form alkenes, particularly under strong basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-4-(cyclohexylmethoxy)-2-fluoro-5-methoxybenzene has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Material Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Chemical Biology: It is employed in the study of biological pathways and mechanisms, particularly in the development of probes and imaging agents.

    Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(cyclohexylmethoxy)-2-fluoro-5-methoxybenzene depends on its specific application. In medicinal chemistry, it may act as a ligand for specific receptors or enzymes, modulating their activity through binding interactions. The molecular targets and pathways involved vary depending on the specific biological system being studied.

Comparison with Similar Compounds

1-Bromo-4-(cyclohexylmethoxy)-2-fluoro-5-methoxybenzene can be compared with similar compounds such as:

    1-Bromo-4-(cyclohexylmethoxy)-2-fluorobenzene: Lacks the methoxy group, which may affect its reactivity and applications.

    1-Bromo-4-(cyclohexylmethoxy)-2-methylbenzene: Contains a methyl group instead of a fluorine atom, leading to different electronic properties.

    1-Bromo-4-(cyclohexylmethoxy)-2-chlorobenzene: Contains a chlorine atom instead of a fluorine atom, which may influence its chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct electronic and steric properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

1-bromo-4-(cyclohexylmethoxy)-2-fluoro-5-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrFO2/c1-17-13-7-11(15)12(16)8-14(13)18-9-10-5-3-2-4-6-10/h7-8,10H,2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXBBGXWIOXIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1OCC2CCCCC2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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